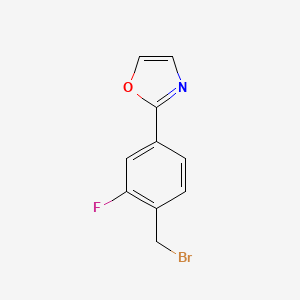

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

描述

属性

IUPAC Name |

2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-6-8-2-1-7(5-9(8)12)10-13-3-4-14-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARJNQWIWHUHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245651-29-9 | |

| Record name | 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole generally proceeds through the following key steps:

Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and bromomethyl ketone as primary precursors.

Oxazole Ring Formation: The oxazole ring is constructed via a cyclization reaction involving the condensation of the aldehyde with an appropriate amide or α-haloketone derivative. This step typically requires acidic or dehydrating conditions to promote ring closure.

Bromomethylation: The bromomethyl group is introduced through a selective bromination reaction. A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in solvents like dichloromethane or carbon tetrachloride to facilitate radical bromination at the methyl position adjacent to the aromatic ring.

The overall synthetic sequence can be summarized as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxazole ring formation | 3-Fluorobenzaldehyde + α-haloketone, acidic catalyst, reflux | Formation of 2-(3-fluorophenyl)oxazole intermediate |

| Bromomethylation | NBS, AIBN, reflux in organic solvent | Introduction of bromomethyl group at para position |

This approach allows for regioselective functionalization, ensuring the bromomethyl group is positioned at the 4-position of the fluorophenyl ring relative to the oxazole.

Industrial Production Methods

For large-scale or industrial synthesis, the preparation methods are optimized for efficiency, yield, and environmental considerations:

Continuous Flow Reactors: The use of continuous flow technology enhances reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.

Green Chemistry Principles: Efforts are made to minimize hazardous reagents and solvents, reduce waste, and recycle materials. For example, replacing chlorinated solvents with greener alternatives and optimizing reaction times to reduce energy consumption.

Process Optimization: Parameters such as temperature, reagent concentration, and reaction time are finely tuned to maximize product purity and minimize by-products.

Chemical Reactions Analysis Related to Preparation

The preparation process involves several key reaction types:

Cyclization Reaction: Formation of the oxazole ring via intramolecular condensation, often catalyzed by acids or dehydrating agents.

Radical Bromination: Introduction of the bromomethyl substituent through radical bromination using NBS and AIBN. This reaction selectively brominates the benzylic position without affecting the oxazole ring.

Purification: Post-reaction purification typically involves column chromatography or recrystallization to isolate the target compound with high purity.

Common Reagents and Conditions in Preparation

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxazole formation | Acid catalyst (e.g., polyphosphoric acid), reflux | Promotes cyclization and ring closure |

| Bromomethylation | N-Bromosuccinimide (NBS), AIBN, reflux in solvent | Radical initiator AIBN essential for bromination |

| Purification | Silica gel chromatography or recrystallization | Ensures removal of impurities and side products |

Research Findings and Data Summary

Research and synthesis data indicate:

The bromomethylation step is highly selective when using NBS/AIBN, providing good yields of the bromomethylated oxazole without overbromination or ring degradation.

The oxazole ring formation is typically efficient under acidic conditions, with yields influenced by the purity of starting materials and reaction time.

The presence of the fluorine substituent on the phenyl ring affects the electronic properties, which can influence the reactivity during bromination and ring closure steps.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Effect on Synthesis |

|---|---|---|

| Starting materials | 3-Fluorobenzaldehyde, bromomethyl ketone | Availability and purity critical for yield |

| Oxazole ring formation | Acid catalysis, reflux | Efficient ring closure, moderate to high yield |

| Bromomethylation reagent | NBS with AIBN initiator, reflux solvent | Selective benzylic bromination, high regioselectivity |

| Solvent | Dichloromethane or similar organic solvent | Supports radical bromination, good solubility |

| Purification method | Column chromatography or recrystallization | High purity product isolation |

| Industrial scale approach | Continuous flow reactors, green solvents | Enhanced efficiency, scalability, reduced waste |

化学反应分析

Types of Reactions

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃) for azide substitution, or potassium thiolate (KSR) for thiol substitution, often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-(Azidomethyl)-3-fluorophenyl)oxazole, while reduction with lithium aluminum hydride could produce 2-(4-(Methyl)-3-fluorophenyl)oxazole.

科学研究应用

Anticancer Activity

One of the most notable applications of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole and its analogs is their potential as anticancer agents. Research indicates that compounds with similar oxazole structures have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A study evaluated a series of oxazole derivatives, including those with bromomethyl and fluorophenyl substituents. The most active compounds exhibited IC50 values ranging from 0.35 to 4.6 nM against several human tumor cell lines, significantly outperforming traditional anticancer drugs like combretastatin A-4 (CA-4) .

| Compound | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| 4g | 0.35-4.6 | Jurkat, SEM, A549 |

| 4i | 0.5-20.2 | HeLa, HT-29 |

| CA-4 | 0.8-3100 | Various |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of oxazole derivatives. Variations in substituents on the aromatic rings significantly influence biological activity:

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like bromine or fluorine generally exhibited reduced potency compared to those with electron-donating groups (EDGs) such as methoxy or ethoxy groups .

- Positioning of Substituents : The position of substituents on the phenyl rings also plays a critical role; for instance, moving a methoxy group from para to meta drastically reduced antiproliferative activity .

Other Pharmacological Activities

Beyond anticancer properties, oxazole derivatives are being explored for their potential as neuroprotective agents and as modulators of various biological pathways. Some studies suggest that these compounds may interact with neurotransmitter systems, offering avenues for treating neurodegenerative diseases .

作用机制

The mechanism of action of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

相似化合物的比较

a) 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (CAS: 1311265-74-3)

- Molecular Formula : C₉H₆BrFN₂O (corrected for oxadiazole stoichiometry; original evidence lists C₉H₈BrF, likely a typo) .

- Key Differences: Replaces the oxazole ring (one oxygen, one nitrogen) with a 1,2,4-oxadiazole ring (two nitrogens, one oxygen). Reduced molecular weight (215.07 g/mol) compared to the oxazole derivative .

b) 3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole (CAS: N/A)

- Molecular Formula: C₁₆H₁₀BrF₃NO₂ (MW: 389.16 g/mol) .

- Key Differences :

- Features an isoxazole ring (one oxygen, one nitrogen in adjacent positions) instead of oxazole.

- Substituted with a trifluoromethoxy (-OCF₃) group, which is more electron-withdrawing than fluorine, altering electronic distribution and reactivity.

- Larger molecular weight and bulkier substituents may reduce volatility but increase thermal stability .

Functional Analogs: Iridium(III) Complex Ligands

highlights iridium(III) (Ir³⁺) complexes incorporating oxazole and thiazole ligands, such as 3,6-diphenylimidazo[2,1-b]oxazole (dpmo) . These complexes exhibit tunable photophysical properties, with emission wavelengths ranging from 417–637 nm and photoluminescence quantum yields (PLQY) of 8.5–28.2% .

- Comparison :

- While 2-(4-(bromomethyl)-3-fluorophenyl)oxazole is a standalone organic compound, dpmo derivatives are integrated into coordination complexes for optoelectronic applications.

- The bromomethyl group in the target compound offers synthetic versatility, whereas Ir³⁺ complexes prioritize luminescent efficiency and stability .

Data Table: Key Properties of Compared Compounds

*Corrected molecular weight for oxadiazole derivative.

生物活性

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, with the CAS number 1245651-29-9, is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

The biological activities of oxazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that oxazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against common pathogens:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | E. coli | S. aureus |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Reference (Ampicillin) | - | 3.2 | 3.2 | 27 | 30 |

Note: Specific MIC values for this compound were not available in the reviewed literature but are essential for future studies.

Anticancer Activity

The anticancer potential of oxazole derivatives has been highlighted in several studies. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of oxazole derivatives identified that modifications at specific positions significantly enhance their anticancer activity. For example:

- Compound 1k demonstrated an EC50 of 270 nM and a GI50 of 229 nM against human colorectal DLD-1 cells, indicating potent anticancer effects .

- In vivo studies showed that compound 1k could inhibit tumor growth by approximately 63% in xenograft models .

Enzyme Inhibition

Oxazole derivatives have also been studied for their ability to inhibit key enzymes involved in metabolic processes. Notably, some compounds have shown strong inhibition against mushroom tyrosinase, which is crucial in melanin biosynthesis.

Tyrosinase Inhibition Studies

In experiments evaluating tyrosinase inhibition:

- Compounds similar to this compound exhibited IC50 values ranging from low micromolar concentrations to higher values depending on structural modifications.

- For instance, certain derivatives demonstrated IC50 values as low as 0.51 μM, indicating strong inhibitory activity compared to standard inhibitors like kojic acid .

Cytotoxicity Assessment

The cytotoxic effects of oxazole derivatives were evaluated using various cancer cell lines:

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromomethylation of a fluorophenyl precursor followed by oxazole ring formation via condensation with an appropriate nitrile or aldehyde. Optimization may include adjusting solvent polarity (e.g., using DMF or THF) and temperature (80–120°C) to enhance yield. Catalysts like potassium carbonate or triethylamine can improve bromomethyl group incorporation .

- Key Considerations : Monitor intermediates via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required due to byproducts from competing reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the bromomethyl group (δ 4.3–4.6 ppm). F NMR confirms the fluorine environment (δ -110 to -115 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 280.0).

- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry and steric effects .

Q. How can researchers assess the stability and solubility of this compound under experimental conditions?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies in solvents (e.g., DMSO, ethanol) at varying pH and temperatures. Use HPLC to quantify decomposition products.

- Solubility : Determine via shake-flask method in buffers (pH 1–10) or DMSO. For low solubility, consider co-solvents (e.g., PEG 400) or micellar formulations .

Advanced Research Questions

Q. How do electronic effects of the bromomethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution, while the bromomethyl group serves as a leaving site for nucleophilic attacks (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. Experimental validation involves tracking reaction kinetics with varying catalysts (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated oxazole derivatives?

- Methodological Answer : Discrepancies may arise from:

- Impurity profiles : Use LC-MS to identify side-products (e.g., dehalogenated byproducts).

- Moisture sensitivity : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents.

- Catalyst loading : Optimize palladium or copper catalyst ratios (e.g., 1–5 mol%) to balance cost and efficiency .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding with fluorine and hydrophobic interactions with the bromomethyl group.

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water). Validate with in vitro assays (e.g., IC measurements) .

Q. What structural analogs of this compound show enhanced bioactivity, and how are SAR studies designed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。